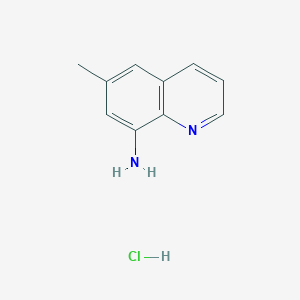

6-Methylquinolin-8-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

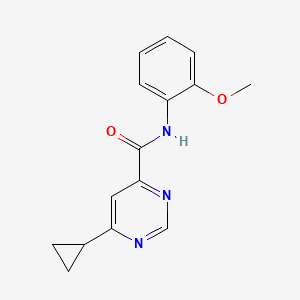

6-Methylquinolin-8-amine hydrochloride is a chemical compound with the CAS Number: 2243510-29-2 . It has a molecular weight of 194.66 . The IUPAC name for this compound is 6-methylquinolin-8-amine hydrochloride .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 6-Methylquinolin-8-amine hydrochloride, can be achieved through various methods. One such method involves the condensation of a primary aryl amine with a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis

The InChI code for 6-Methylquinolin-8-amine hydrochloride is 1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10 (8)9 (11)6-7;/h2-6H,11H2,1H3;1H . This code provides a specific representation of the molecular structure of the compound.Chemical Reactions Analysis

Quinoline derivatives, including 6-Methylquinolin-8-amine hydrochloride, have been used in various chemical reactions. For instance, they have been used in transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis

6-Methylquinolin-8-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Antidyslipidemic and Antioxidative Activities

- Research on derivatives of 8-hydroxyquinoline shows promising antidyslipidemic and antioxidative activities, suggesting potential applications in treating dyslipidemia and oxidative stress-related conditions (Sashidhara et al., 2009).

Anticancer Properties

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer clinical candidate with excellent blood-brain barrier penetration, indicating the therapeutic potential of similar structures in cancer treatment (Sirisoma et al., 2009).

Blood Pressure and Smooth Muscle Effects

- Studies on isoquinolines related to their action on blood pressure, respiration, and smooth muscle provide insights into cardiovascular effects, contributing to the understanding of their pharmacological properties (Fassett & Hjort, 1938).

Role in Enzyme Cofactors

- Research identifying 6-hydroxydopa at the active site of bovine serum amine oxidase indicates the biochemical significance of hydroxyquinoline derivatives in enzyme catalysis and function (Janes et al., 1990).

Fluorescence Sensing and Metal Ion Detection

- Quinoline-based isomers have been developed for dual fluorescence chemosensing of Al3+ and Zn2+ ions, suggesting applications in environmental monitoring and analytical chemistry (Hazra et al., 2018).

Metal Ion Complexation

- Syntheses of novel 8-hydroxyquinoline-containing ligands for metal ion complexation highlight the use of these compounds in creating selective sensors and therapeutic agents (Su et al., 1999).

Safety and Hazards

Future Directions

Quinoline and its derivatives have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, the future directions for 6-Methylquinolin-8-amine hydrochloride could involve further exploration of its potential applications in these areas.

properties

IUPAC Name |

6-methylquinolin-8-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c1-7-5-8-3-2-4-12-10(8)9(11)6-7;/h2-6H,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQPSTNROVJDCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)N)N=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[1-cyano-2-(fluorosulfonyl)ethyl]piperidine-1-carboxylate](/img/structure/B2822436.png)

![N-benzyl-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-ethylacetamide](/img/structure/B2822439.png)

![N-(5-chloro-2-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2822440.png)

![8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B2822441.png)

![3-[(5-Ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B2822447.png)

![(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-ol;hydrochloride](/img/no-structure.png)

![N-(3-chloro-4-methylphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2822452.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2822459.png)